POE (5) soya amine POE (5) soya amine
Brand Name: Vulcanchem
CAS No.: 61791-24-0
VCID: VC0213257
InChI:
SMILES:
Molecular Formula: (C2H4O)nC14H30OS
Molecular Weight:

POE (5) soya amine

CAS No.: 61791-24-0

Cat. No.: VC0213257

Molecular Formula: (C2H4O)nC14H30OS

Molecular Weight:

* For research use only. Not for human or veterinary use.

POE (5) soya amine - 61791-24-0

Specification

CAS No. 61791-24-0
Molecular Formula (C2H4O)nC14H30OS

Introduction

Identification and Nomenclature

POE (5) soya amine, also known as polyoxyethylene (5) soya amine or PEG-5 soyamine, belongs to the chemical class of ethoxylated amines . The compound is officially registered with CAS number 61791-24-0 . It has several synonyms in scientific and industrial literature as presented in Table 1.1.

Table 1.1: Common Names and Identifiers for POE (5) Soya Amine

NameAlternative Designation
POE (5) soya aminePrimary designation
PEG-5 soyamineCommon alternative name
Amines, soya alkyl, ethoxylatedChemical class designation
Soyamines, polyethoxylatedGroup classification
Ethomeen STrade name
Polyethylene soya-amine alkyl etherChemical description
Soyaamine, ethoxylatedAlternative designation

The compound exists within a family of similar substances that vary in their degree of ethoxylation, including PEG-2, PEG-8, PEG-10, and PEG-15 soyamine variants .

Chemical Structure and Properties

Chemical Structure

POE (5) soya amine conforms to a specific chemical structure where R represents the alkyl groups derived from the fatty acids of soy, and x + y has an average value of 5 . The structure follows the general formula shown for polyethylene glycol derivatives of soy acid, where the ethylene oxide units are attached to the nitrogen of the soy-derived amine.

The fatty chains in POE (5) soya amine predominantly originate from soy oil and are primarily 18 carbons in length . Unlike other similar compounds derived from different sources (such as tallow or coconut oil), soy-derived chains have a higher proportion of unsaturated fatty acids, giving the compound distinct chemical properties.

Physical and Chemical Properties

POE (5) soya amine exhibits characteristic properties as detailed in Table 2.1, compiled from available research data.

Table 2.1: Physical and Chemical Properties of POE (5) Soya Amine

PropertyValue/Description
Physical appearanceColorless to light yellow liquid; may also be solid depending on temperature
SolubilitySoluble in organic solvents (alcohols, ethers, esters); insoluble in water
Chemical natureAlkaline substance
ReactivityCan react with acids to generate corresponding salts
Hazard classificationGHS07 (Warning)
Primary and secondary amine content3% maximum (for similar PEG-5 compounds)
Tertiary amine contentApproximately 97% minimum (for similar PEG-5 compounds)
Moisture content1% maximum

While the precise molecular formula is difficult to define due to the variable nature of the alkyl chains derived from soy oil, the compound is characterized by its polyethoxylated structure attached to amine groups originated from soybean oil .

Synthesis and Production

Manufacturing Process

POE (5) soya amine is generally prepared through a controlled reaction between soybean alkyl amine and ethylene oxide . The synthesis is essentially a two-step process as described in the scientific literature :

  • Initial Reaction: The first step involves the reaction of fatty amines derived from soybean oil with ethylene oxide until all primary and secondary amines are consumed.

  • Ethoxylation: The second step requires a catalyst and continues the ethoxylation process to achieve the desired chain length (in this case, an average of 5 ethylene oxide units).

The specific method typically includes heating and reacting soybean alkylamine and ethylene oxide in a certain molar ratio, followed by appropriate treatment and purification steps to obtain the final product .

Raw Materials and Sources

The primary raw materials for POE (5) soya amine production include:

  • Soybean oil: The source of the fatty acid chains that form the hydrophobic portion of the molecule.

  • Ethylene oxide: The source of the polyethoxylate chains that provide the hydrophilic character.

The fatty acid composition of soybean oil significantly influences the properties of the resulting POE (5) soya amine. In soybean oil, unsaturated fatty acids with chain lengths of C18 predominate (>40% to >60%), giving the derived amine specific characteristics .

Applications and Uses

POE (5) soya amine has diverse industrial applications due to its surface-active properties and chemical versatility. The major applications include:

Surfactant Applications

As a surfactant, POE (5) soya amine functions effectively in various contexts:

  • Detergent: Its surface-active ability makes it useful in cleaning formulations .

  • Emulsifier: It helps stabilize mixtures of immiscible liquids, particularly in industrial processes .

  • Wetting agent: Reduces the surface tension of liquids, allowing better spreading on surfaces .

Industrial Applications

Beyond its surfactant properties, POE (5) soya amine serves important functions in several industrial sectors:

  • Lubricant additive: Improves the performance of lubricating base oils .

  • Antistatic agent: Used in electronics and plastics industries to reduce static electricity buildup .

  • Foam booster: Enhances foam generation and stability in various formulations .

The versatility of this compound makes it valuable across multiple industries, from personal care products to industrial manufacturing processes.

Regulatory Status

POE (5) soya amine appears in several regulatory and classification systems:

  • Food-related regulations: Listed in Substances Added to Food (formerly EAFUS) as "SOYA FATTY ACID AMINE, ETHOXYLATED"

  • Environmental Working Group: Appears on EWG's Food Scores with a rating of 3-8

  • EPA Substance Registry System: Listed as "Ethoxylated soya alkylamines"

The regulatory status may vary by country and specific application, with different requirements for industrial, agricultural, or consumer product uses.

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